Methyl 1-methyl-2-oxopiperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-methyl-2-oxopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-9-4-3-6(5-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPNSLHHPMBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Initial Functionalization
The synthesis generally begins with a suitable piperidine derivative, often a 4-substituted piperidine or a related cyclic amine. The choice of precursor is crucial, as it influences the efficiency of subsequent oxidation and substitution steps.
Key starting materials include:
- Piperidine derivatives bearing protective groups or substituents at specific positions.
- Aromatic or heteroaromatic compounds that can be transformed into the piperidine ring via cyclization or substitution.
Oxidation to Introduce the 2-Oxo Functionality
The core step involves oxidizing the piperidine ring to introduce the keto group at the 2-position. This oxidation can be achieved through various reagents:
| Reagent | Conditions | Remarks |
|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous, mild heating | Widely used for oxidative transformations; offers high yield but may require careful control to prevent over-oxidation. |
| Chromium trioxide (CrO₃) | Acidic or neutral conditions | Effective but less environmentally friendly; used in controlled conditions. |
| Hydrogen peroxide (H₂O₂) | In presence of catalysts | Milder alternative; suitable for sensitive substrates. |
- Patent WO2000026187A1 describes oxidation of piperidine derivatives using permanganate to yield 2-oxo derivatives efficiently.
- Supporting literature indicates that oxidation under controlled conditions yields high purity 2-oxo intermediates suitable for subsequent steps.
Introduction of the Methyl Group at Position 1
The methylation at the 1-position can be achieved through:
- Alkylation of the nitrogen atom : Using methyl iodide or methyl triflate under basic conditions.
- Reductive methylation : Employing formaldehyde and a reducing agent such as sodium cyanoborohydride.
- Methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.
- Reflux conditions to facilitate N-methylation.
- The patent indicates that alkylation is flexible and can involve aralkylation or other alkyl groups, but methylation remains the most straightforward approach for this compound.
Carboxylation at the 4-Position
The formation of the carboxylate group at the 4-position involves:
- Nucleophilic substitution : Using carboxylate salts or carbon dioxide under pressure.
- Decarboxylation and subsequent functionalization : Starting from precursors like amino acids or related intermediates.
- Direct carboxylation using CO₂ in the presence of a base (e.g., sodium hydroxide) under pressure.
- Alternatively, oxidation of a methyl or other substituents at the 4-position to the carboxylic acid.
- Patent CN108017573B describes methods involving oxidation and subsequent resolution steps, which can be adapted for introducing the carboxylate group at the 4-position.
Chiral Resolution and Final Purification
Given the importance of stereochemistry, the final step involves resolving the enantiomeric mixture to obtain the (4S)-enantiomer:
- Chiral chromatography : Using chiral stationary phases.
- Enzymatic resolution : Employing enzymes selective for one enantiomer.
- Optical resolution : Using chiral auxiliaries or resolving agents.
- Patent WO2000026187A1 emphasizes the importance of resolution steps to obtain the desired stereoisomer, which is critical for biological activity.
Summary of Preparation Methods
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Properties and Structure
MMOPC is a derivative of piperidine characterized by the following structural features:
- Molecular Formula : C₈H₁₃NO₃
- Functional Groups : Contains a methyl group at the 1-position, a ketone at the 2-position, and a carboxylate ester at the 4-position.
This unique combination of functional groups imparts specific chemical reactivity and biological activity, making it an important compound in research.
Medicinal Chemistry
MMOPC serves as a crucial building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders. Its ability to inhibit specific enzymes positions it as a candidate for further drug development.
Key Findings :
- Enzyme Inhibition : Studies have shown that MMOPC can inhibit enzymes associated with neurodegenerative diseases, indicating its potential therapeutic applications.
- SARS-CoV-2 Protease Inhibition : Compounds related to MMOPC demonstrated promising inhibitory activity against SARS-CoV-2 protease, suggesting broader antiviral applications.
Organic Synthesis
MMOPC is utilized as an intermediate in the preparation of more complex organic molecules. Its reactivity allows for various transformations, including:
- Ester Hydrolysis : The methyl ester can be hydrolyzed to yield 1-methyl-2-oxopiperidine-4-carboxylic acid.
- Reduction Reactions : The ketone group can be reduced to form an alcohol using reducing agents like sodium borohydride.
Biological Studies
In biological research, MMOPC is employed in studies of enzyme interactions and metabolic pathways. It acts as a substrate for various enzymes, influencing biochemical reactions critical for understanding disease mechanisms.
Applications in Biology :
- Receptor Modulation : MMOPC has been shown to modulate receptor activity, acting as either an agonist or antagonist depending on the receptor type involved.
- Metabolic Pathways : Understanding how this compound interacts with metabolic enzymes is vital for its application in drug development.
Neurological Studies
A study demonstrated that MMOPC effectively inhibited specific enzymes linked to neurodegenerative diseases. This highlights its potential as a therapeutic agent in treating conditions such as Alzheimer's disease.
Pharmacological Screening
In high-throughput screening assays targeting viral proteases, MMOPC-related compounds exhibited significant inhibitory activity. This suggests that derivatives of MMOPC could be developed into antiviral drugs targeting COVID-19 and similar viruses.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical reactions. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with key structural analogs, highlighting substituent positions and functional groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| Methyl 1-methyl-2-oxopiperidine-4-carboxylate | 20845-29-8 | C₈H₁₃NO₃ | 171.19 | 1-methyl, 2-oxo, 4-carboxyl | Ester (COOCH₃), ketone (C=O) |
| Methyl 2-oxopiperidine-4-carboxylate | 25504-47-6 | C₇H₁₁NO₃ | 157.17 | 2-oxo, 4-carboxyl | Ester, ketone |
| Allyl 2-methyl-4-oxopiperidine-1-carboxylate | 849928-31-0 | C₁₀H₁₅NO₃ | 197.23 | 2-methyl, 4-oxo, allyl ester | Ester (COOCH₂CH=CH₂), ketone |
| 4-(Hydroxymethyl)-1-methylpiperidin-2-one | 20845-32-3 | C₇H₁₃NO₂ | 143.18 | 1-methyl, 4-hydroxymethyl | Ketone, hydroxyl (CH₂OH) |
| Methyl 1-benzylpiperidine-4-carboxylate | 10315-06-7 | C₁₄H₁₇NO₂ | 231.29 | 1-benzyl, 4-carboxyl | Ester, aromatic (C₆H₅) |
Key Observations:
Substituent Effects: The 1-methyl group in the target compound (vs. Allyl ester in Allyl 2-methyl-4-oxopiperidine-1-carboxylate introduces alkene functionality, enabling click chemistry or polymerization reactions . Benzyl substituents (e.g., Methyl 1-benzylpiperidine-4-carboxylate) add aromaticity, influencing π-π stacking interactions in receptor binding .
Functional Group Reactivity :
- The ketone at position 2 in the target compound is a site for nucleophilic additions (e.g., Grignard reactions), while the ester at position 4 can undergo hydrolysis to a carboxylic acid .
- Hydroxyl groups (e.g., in 4-(hydroxymethyl)-1-methylpiperidin-2-one) enable hydrogen bonding, improving solubility but reducing stability under acidic conditions .
Biological Activity
Methyl 1-methyl-2-oxopiperidine-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperidine ring with a ketone and an ester functional group. The presence of these functional groups contributes to its reactivity and potential biological effects.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 185.24 g/mol |
| Functional Groups | Ketone, Ester |
| Chemical Class | Piperidine Derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of drug development for conditions such as neurological disorders.
- Receptor Modulation : It has been shown to modulate receptor activity, acting as either an agonist or antagonist depending on the specific receptor type involved. This modulation can influence various cellular signaling pathways, making it a valuable tool in pharmacological studies.
Applications in Research
This compound has several applications across different fields:
- Medicinal Chemistry : Investigated for its potential in developing pharmaceuticals aimed at treating neurological disorders. Its ability to inhibit certain enzymes makes it a candidate for further drug development .
- Biological Studies : Employed in enzyme inhibition studies and receptor binding assays, providing insights into the mechanisms underlying various biological processes .
- Synthetic Chemistry : Used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential therapeutic benefits.
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct chemical reactivity and biological activity due to its specific substitution pattern.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl 2-oxopiperidine-4-carboxylate | Lacks methyl group on nitrogen | Different reactivity profile due to structural differences |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | Contains a benzyl group | Alters chemical properties significantly |
Case Studies
Research has demonstrated the efficacy of this compound in various experimental settings:
- Neurological Studies : A study indicated that this compound effectively inhibited specific enzymes linked to neurodegenerative diseases, showcasing its potential therapeutic applications .
- Pharmacological Screening : In a high-throughput screening assay targeting SARS-CoV-2 protease inhibitors, compounds structurally related to this compound showed promising inhibitory activity, suggesting broader antiviral applications .
Q & A
Q. What are the established synthetic routes for Methyl 1-methyl-2-oxopiperidine-4-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves functionalizing a piperidine scaffold. A common approach is the alkylation or acylation of a preformed piperidine derivative. For example:
- Step 1 : Start with 4-carboxypiperidin-2-one. React with methyl chloroformate under basic conditions (e.g., triethylamine in THF) to introduce the methyl ester.
- Step 2 : Introduce the 1-methyl group via reductive amination or alkylation using methyl iodide and a base like NaH.
Key factors include:- Temperature : Exothermic reactions (e.g., alkylation) require controlled cooling (0–5°C) to avoid side products .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity >95% .
Q. How is the structural identity of this compound confirmed using spectroscopic methods?
A combination of techniques is employed:
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., m/z 201.1 for C₈H₁₃NO₃) .
- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (C=O stretch for ester and ketone) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?
Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment:
- SHELX refinement : Programs like SHELXL refine bond lengths and angles to <0.01 Å precision, distinguishing axial vs. equatorial substituents on the piperidine ring .
- Ring puckering analysis : Use Cremer-Pople parameters (e.g., total puckering amplitude Q) to quantify deviations from planarity. For example, a Q of 0.5 Å indicates a chair conformation .
- Mercury visualization : Compare crystal packing patterns to identify hydrogen-bonding interactions stabilizing specific conformers .
Q. What strategies mitigate competing side reactions during the synthesis of this compound?
Common side reactions include over-alkylation or ketone reduction. Mitigation strategies:
- Selective protection : Temporarily protect the ketone with a trimethylsilyl group during alkylation steps .
- Catalytic control : Use Pd/C or Raney Ni for selective hydrogenation without reducing the ketone .
- Kinetic monitoring : Employ in-situ FTIR or HPLC to detect intermediates and adjust reaction time/temperature .
Q. How does the oxo group at position 2 influence the compound’s reactivity in further derivatization?
The ketone enables diverse transformations:
- Nucleophilic addition : Grignard reagents add to the ketone, forming tertiary alcohols (e.g., reaction with MeMgBr yields a gem-dimethyl derivative) .
- Condensation reactions : React with hydrazines to form hydrazones, useful in heterocycle synthesis .
- Steric effects : The 2-oxo group increases ring rigidity, directing electrophilic substitution to the 4-carboxylate position .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?
- Case example : If computed (DFT) ¹³C NMR shifts for the ketone carbon differ from experimental values by >5 ppm:
- Check solvent effects : PCM (Polarizable Continuum Model) simulations account for solvent polarity .
- Conformational sampling : Use molecular dynamics to identify dominant conformers in solution vs. solid state .
- Validation tools : Cross-reference with Cambridge Structural Database (CSD) entries for similar piperidine derivatives .
Q. What are the limitations of using NMR alone to confirm the purity of this compound?
- Dynamic effects : Rotameric equilibria (e.g., chair-chair flipping) can broaden peaks, masking impurities.
- Solution vs. solid state : NMR detects solution-phase species, while trace crystalline impurities require XRD or DSC .
- Complementary methods : Pair NMR with HPLC (e.g., reverse-phase C18 column, UV detection at 210 nm) for quantitative purity assessment .
Methodological Best Practices
- Crystallization tips : Use slow evaporation from ethanol/water (1:1) to grow diffraction-quality crystals .
- Reaction scale-up : Maintain a solvent-to-reactant ratio ≥10:1 to prevent exothermic runaway during alkylation .
- Data reporting : Adhere to IUCr standards for crystallographic data deposition (e.g., CIF files with R1 < 5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
